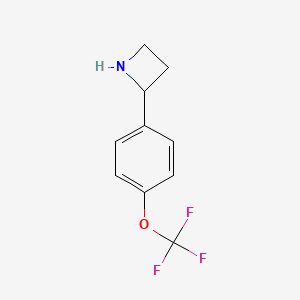

2-(4-(Trifluoromethoxy)phenyl)azetidine

Description

Significance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis and Chemical Biology

Azetidines, which are four-membered saturated cyclic amines, are recognized as valuable scaffolds in medicinal chemistry. acs.org Although historically less explored than their five- and six-membered counterparts like pyrrolidines and piperidines, azetidines have garnered increasing attention for their unique structural and biological properties. mdpi.comnih.gov Their inclusion in molecular design imparts a degree of rigidity and a three-dimensional character that can be advantageous for binding to biological targets. researchgate.net The azetidine ring is no longer seen merely as a component of β-lactam antibiotics but as a versatile pharmacological tool in its own right. nih.gov

The synthesis of azetidine derivatives can be challenging due to the inherent ring strain of the four-membered system. acs.org However, significant advancements in synthetic methodologies have made these scaffolds more accessible. magtech.com.cnorganic-chemistry.org These methods include cycloaddition and cyclization reactions, as well as ring expansions of smaller heterocycles like aziridines. acs.orgmagtech.com.cn The development of robust synthetic routes is crucial as compounds containing the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comnih.gov Furthermore, their use in creating libraries of compounds for high-throughput screening, particularly for central nervous system (CNS) targets, highlights their importance in modern drug discovery.

Strategic Importance of Fluorinated Aromatic Moieties in Molecular Design

The incorporation of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.comresearchgate.net The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that make it highly valuable for molecular design. researchgate.net It is a strong electron-withdrawing group, which can significantly influence the acidity or basicity of nearby functional groups and modulate interactions with biological targets. mdpi.com

Overview of Research Trajectories for 2-(4-(Trifluoromethoxy)phenyl)azetidine and Analogues

While extensive research specifically on this compound is not widely published, its research trajectory can be inferred from studies on its constituent parts and analogous structures. The primary research directions for this compound and its analogues are likely to be in the realms of synthetic methodology development and medicinal chemistry applications.

Synthetic Strategies: The synthesis of this compound would likely draw upon established methods for the creation of 2-arylazetidines. One common approach involves the cyclization of appropriately substituted γ-amino alcohols or γ-haloamines. magtech.com.cn For instance, a plausible route could start from a precursor molecule that already contains the 4-(trifluoromethoxy)phenyl group, which is then elaborated to form the azetidine ring. Another potential strategy is the use of cycloaddition reactions. magtech.com.cn Research in this area would focus on optimizing reaction conditions to achieve high yields and, where applicable, stereoselectivity.

Medicinal Chemistry and Biological Evaluation: Given the properties of its components, this compound and its analogues are promising candidates for biological investigation. The azetidine scaffold provides a rigid framework, while the trifluoromethoxy-phenyl moiety can enhance metabolic stability and membrane permeability. mdpi.comresearchgate.net Research would likely explore the potential of these compounds in several therapeutic areas:

Central Nervous System (CNS) Disorders: The increased lipophilicity imparted by the trifluoromethoxy group could facilitate blood-brain barrier penetration, making these compounds interesting for CNS applications.

Antimicrobial Agents: Aryl-substituted aziridines, close relatives of azetidines, have shown antimicrobial activity. nih.govnih.gov It is therefore plausible that this compound analogues could be screened for antibacterial and antifungal properties.

Anticancer and Antiparasitic Agents: Heterocyclic compounds containing trifluoromethyl groups have demonstrated significant activity against cancer cell lines and various parasites. Analogues of this compound could be synthesized and evaluated for similar biological activities.

The research trajectory for this class of compounds will likely involve the synthesis of a library of analogues with variations in the substitution pattern on both the azetidine ring and the phenyl group to establish structure-activity relationships (SAR).

Interactive Data Tables

Physicochemical Properties of Key Functional Groups

| Functional Group | Type | Key Properties | Influence in Drug Design |

| Azetidine | Saturated Heterocycle | Ring strain, rigidity, basic nitrogen | Provides a 3D scaffold, can act as a bioisostere for other rings, influences solubility and target binding. |

| Trifluoromethoxy (-OCF₃) | Fluorinated Moiety | High lipophilicity, strong electron-withdrawing nature, metabolic stability | Enhances membrane permeability, improves metabolic stability, modulates pKa, can increase binding affinity. |

| Phenyl | Aromatic Ring | Planar, can participate in π-stacking | Provides a core structure for substitution, interacts with aromatic residues in binding pockets. |

Comparison of Fluorinated Substituents

| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect (Hammett Constant, σₚ) | Key Features |

| -CH₃ | 0.56 | -0.17 | Electron-donating, metabolically susceptible. |

| -Cl | 0.71 | 0.23 | Electron-withdrawing, moderate lipophilicity. |

| -CF₃ | 0.88 | 0.54 | Strongly electron-withdrawing, high lipophilicity, metabolically stable. |

| -OCF₃ | 1.04 | 0.35 | Strongly electron-withdrawing, very high lipophilicity, metabolically stable. |

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO |

|---|---|

Molecular Weight |

217.19 g/mol |

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]azetidine |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2 |

InChI Key |

JQFYKDNOHXANAY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Trifluoromethoxy Phenyl Azetidine

Strategic Approaches to Azetidine (B1206935) Ring Formation

The inherent ring strain of azetidines necessitates carefully designed synthetic routes for their efficient construction. Several key strategies have emerged in organic synthesis for the formation of this four-membered nitrogen-containing heterocycle.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and effective method for forming cyclic compounds, including azetidines. This approach typically involves a precursor molecule containing both a nucleophilic nitrogen atom and a carbon atom with a suitable leaving group, positioned to facilitate a ring-closing reaction. For the synthesis of 2-aryl-substituted azetidines, this often involves the cyclization of a γ-amino halide or a related derivative.

The general strategy involves the synthesis of a 1-aryl-3-halopropylamine derivative, which, upon treatment with a base, undergoes intramolecular nucleophilic substitution to yield the azetidine ring. The choice of protecting groups on the nitrogen atom and the nature of the leaving group are critical for the success of this reaction.

| Precursor Type | Leaving Group | Base | General Yield Range |

| γ-Haloamine | Br, Cl, OTs | NaH, K2CO3, t-BuOK | 40-70% |

| γ-Amino alcohol | OH (activated as OMs, OTs) | Strong bases | 50-80% |

This table presents generalized data for intramolecular azetidine formations; specific yields for 2-(4-(trifluoromethoxy)phenyl)azetidine would require experimental validation.

Cycloaddition Strategies

[2+2] Cycloaddition reactions, particularly the Staudinger synthesis of β-lactams (azetidin-2-ones), represent a powerful and convergent approach to the azetidine core. researchgate.net This reaction involves the cycloaddition of a ketene (B1206846) with an imine. researchgate.net For the synthesis of this compound, the corresponding imine would be derived from 4-(trifluoromethoxy)benzaldehyde (B1346576).

The resulting β-lactam can then be reduced to the desired azetidine. The stereochemistry of the β-lactam can often be controlled by the reaction conditions and the nature of the substituents on both the ketene and the imine. mdpi.com

Table 2: Representative Staudinger Cycloaddition for β-Lactam Formation

| Imine Precursor | Ketene Source | Reaction Conditions | Diastereoselectivity (cis:trans) |

| N-aryl-4-(trifluoromethoxy)benzaldimine | Methoxyacetyl chloride/NEt3 | -78 °C to rt | Often high cis-selectivity |

| N-benzyl-4-(trifluoromethoxy)benzaldimine | Phthalimidoacetyl chloride/NEt3 | Reflux | Variable |

This table illustrates typical conditions for Staudinger reactions; specific outcomes for the 4-(trifluoromethoxy)phenyl substrate would need to be determined experimentally.

Ring Expansion Protocols from Smaller Heterocycles

The ring expansion of three-membered heterocycles, such as aziridines, provides another elegant route to azetidines. This transformation can be achieved through various methods, including the reaction of aziridines with carbenoids or other one-carbon sources. While synthetically intriguing, the regioselectivity of the ring expansion can be a challenge, particularly with substituted aziridines.

Reduction and Functionalization of Azetidinones

As mentioned in the context of cycloaddition strategies, the reduction of β-lactams (azetidin-2-ones) is a key method for obtaining saturated azetidines. guidechem.com A variety of reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH4) and other metal hydrides being common choices. The chemoselectivity of the reduction is important, especially if other reducible functional groups are present in the molecule.

Following the formation of the azetidine ring, further functionalization can be carried out. For instance, an N-protected azetidin-2-one (B1220530) can be reacted with an organometallic reagent to introduce a substituent at the 2-position, followed by reduction.

Table 3: Common Reducing Agents for Azetidin-2-one Reduction

| Reducing Agent | Solvent | Temperature | Typical Yield |

| LiAlH4 | THF, Diethyl ether | 0 °C to reflux | 70-95% |

| BH3·THF | THF | 0 °C to reflux | 60-90% |

| Red-Al® | Toluene | rt to reflux | 65-85% |

This table provides general conditions for the reduction of β-lactams.

Strain-Release Transformations

More recently, strain-release driven methodologies have emerged as powerful tools for the synthesis of strained ring systems. These methods often utilize highly strained precursors, such as 1-azabicyclo[1.1.0]butanes, which can undergo ring-opening reactions with various nucleophiles and electrophiles to generate functionalized azetidines. This approach allows for the rapid construction of complex azetidine scaffolds.

Incorporation of the 4-(Trifluoromethoxy)phenyl Moiety

The introduction of the specific 4-(trifluoromethoxy)phenyl group can be achieved at different stages of the synthetic sequence, either by using a pre-functionalized building block or by attaching the moiety to a pre-formed azetidine or azetidinone ring.

One of the most direct methods involves starting with 4-(trifluoromethoxy)benzaldehyde or 4-(trifluoromethoxy)aniline. For instance, 4-(trifluoromethoxy)benzaldehyde can be converted into the corresponding imine for a Staudinger reaction.

Alternatively, the 4-(trifluoromethoxy)phenyl group can be introduced via a carbon-carbon bond-forming reaction on an azetidine precursor. This can be accomplished through:

Grignard Reaction: The reaction of an N-protected azetidin-2-one with 4-(trifluoromethoxy)phenylmagnesium bromide would yield a hemiaminal intermediate, which upon reduction would provide the 2-substituted azetidine.

Suzuki Coupling: A palladium-catalyzed Suzuki cross-coupling reaction between a 2-halo- or 2-boryl-substituted N-protected azetidine and 4-(trifluoromethoxy)phenylboronic acid is another viable strategy. This method offers mild reaction conditions and a broad functional group tolerance.

Table 4: Potential Cross-Coupling Strategies

| Coupling Partners | Catalyst | Ligand | Base |

| 2-Bromo-N-Boc-azetidine + 4-(trifluoromethoxy)phenylboronic acid | Pd(OAc)2 or Pd2(dba)3 | SPhos, XPhos | K3PO4, Cs2CO3 |

| N-Boc-azetidin-2-one + 4-(trifluoromethoxy)phenylmagnesium bromide | - | - | - |

This table outlines plausible conditions for introducing the aryl group via cross-coupling or Grignard addition.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the construction of the C(sp³)–C(sp²) bond between the azetidine ring and the 4-(trifluoromethoxy)phenyl group. A common strategy involves the coupling of an azetidine-based electrophile with an organometallic nucleophile derived from 4-(trifluoromethoxy)benzene.

One prominent method is the Suzuki-Miyaura coupling, which typically utilizes an organoboron reagent. For the synthesis of this compound, this would involve the reaction of a 2-halo- or 2-triflyloxyazetidine with 4-(trifluoromethoxy)phenylboronic acid. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a suitable phosphine (B1218219) ligand and a base. nih.govresearchgate.net The choice of ligand is critical for the efficiency of the catalytic cycle and can influence reaction rates and yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

A related approach involves the coupling of 3-iodoazetidines with arylboronic acids, which can proceed through a migration/coupling mechanism to yield 2-aryl azetidines. nih.gov While this method has been demonstrated for various aryl boronic acids, its application to 4-(trifluoromethoxy)phenylboronic acid would be a logical extension.

| Catalyst System | Substrates | Conditions | Yield | Reference |

| Pd(OAc)₂ / Ligand | 2-Haloazetidine, 4-(Trifluoromethoxy)phenylboronic acid | Base, Solvent, Temp | Good to Excellent | nih.govresearchgate.net |

| Pd(0) complex | 2-Triflyloxyazetidine, 4-(Trifluoromethoxy)phenylboronic acid | Base, Solvent, Temp | Moderate to Good | researchgate.net |

Electrophilic Aromatic Substitution on Precursors

The synthesis of this compound can also be envisioned through the functionalization of a pre-existing 2-phenylazetidine (B1581345) core via electrophilic aromatic substitution (SEAr). In this approach, the 2-phenylazetidine, or a suitable N-protected derivative, would be subjected to an electrophilic trifluoromethoxylation reaction. However, direct electrophilic introduction of a trifluoromethoxy group onto an aromatic ring is challenging due to the lack of a potent "CF₃O⁺" electrophile.

A more plausible strategy involves the nitration of 2-phenylazetidine, followed by a series of transformations. The phenyl group of 2-phenylazetidine is activated towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Nitration would yield a mixture of ortho- and para-nitro isomers, from which the para-isomer could be isolated. The nitro group can then be reduced to an amine, which can be converted to a phenol (B47542) via diazotization and subsequent hydrolysis. The final step would be the trifluoromethylation of the phenolic hydroxyl group to install the desired trifluoromethoxy moiety. It is important to note that the azetidine nitrogen is typically protected during these transformations to prevent side reactions.

Nucleophilic Aromatic Substitution with Fluorinated Reagents

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to introduce the trifluoromethoxy group. This strategy would typically start with a 2-(4-halophenyl)azetidine, where the halogen is a good leaving group, such as fluorine or chlorine. The aromatic ring must be activated by at least one strong electron-withdrawing group to facilitate nucleophilic attack. The trifluoromethoxy group itself is electron-withdrawing, but an additional activating group, such as a nitro group ortho or para to the leaving group, would significantly enhance the reaction rate.

A potential route could involve the reaction of 2-(4-fluoro-3-nitrophenyl)azetidine with a source of trifluoromethoxide anion (CF₃O⁻). The trifluoromethoxide can be generated from various precursors, such as trifluoromethyl-containing reagents. The nitro group, having served its purpose as an activating group, could then be removed or transformed as needed in subsequent synthetic steps.

The phenylazo group has also been shown to activate ortho fluorine and chlorine atoms towards nucleophilic aromatic substitution, offering another potential strategy for regioselective functionalization. rsc.org

Directed Functionalization of Phenyl Rings

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. For the synthesis of this compound, one could start with 1-bromo-4-(trifluoromethoxy)benzene. The trifluoromethoxy group can act as a moderate directing group, while the bromo substituent allows for a lithium-halogen exchange to generate a lithiated species at the 1-position. This organolithium intermediate could then react with a suitable azetidine precursor, such as an N-protected azetine or a 2-electrophilic azetidine derivative, to form the desired product.

Alternatively, a precursor like N-Boc-2-phenylazetidine could be subjected to a DoM strategy if a suitable directing group is present on the phenyl ring. However, direct ortho-lithiation of the phenyl ring of 2-phenylazetidine itself is less straightforward.

Enantioselective and Diastereoselective Synthesis

The synthesis of enantiomerically pure this compound is of paramount importance for its potential applications in pharmaceuticals. Several strategies can be employed to control the stereochemistry at the C2 position of the azetidine ring.

Chiral Auxiliary-Controlled Approaches

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. wikipedia.orgresearchgate.netslideshare.net In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

For the synthesis of chiral this compound, a common strategy involves the use of chiral auxiliaries derived from amino alcohols, such as Evans' oxazolidinones or Oppolzer's camphorsultam. wikipedia.org For instance, an N-acyl oxazolidinone can be alkylated with a suitable electrophile to introduce the azetidine precursor with high diastereoselectivity. The chiral auxiliary then directs the formation of the azetidine ring.

A more direct approach could involve the reaction of an imine derived from 4-(trifluoromethoxy)benzaldehyde with a chiral enolate. The stereoselectivity of the reaction is controlled by the chiral auxiliary on the enolate. Subsequent cyclization would then afford the chiral azetidine.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) | Reference |

| Evans' Oxazolidinone | Alkylation / Cyclization | >95% | bath.ac.uk |

| Camphorsultam | Michael Addition / Cyclization | High | wikipedia.org |

Asymmetric Catalytic Methods

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is required to generate large quantities of the chiral product. frontiersin.orgumontreal.ca Various catalytic systems have been developed for the asymmetric synthesis of azetidines.

One promising strategy is the use of chiral transition metal catalysts. For example, copper-catalyzed asymmetric reactions have been successfully employed in the synthesis of chiral azetidines. rsc.org A potential route to this compound could involve the asymmetric [2+2] cycloaddition of an imine derived from 4-(trifluoromethoxy)benzaldehyde with a suitable alkene, catalyzed by a chiral copper complex.

Organocatalysis, which utilizes small chiral organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral Brønsted acids or bases can be used to catalyze the enantioselective formation of the azetidine ring. For instance, a chiral phosphoric acid could catalyze the reaction between an enamine and an imine to produce a chiral azetidine derivative.

| Catalytic Method | Catalyst Type | Enantiomeric Excess (e.e.) | Reference |

| Copper Catalysis | Chiral Copper-Bisphosphine Complex | High | rsc.org |

| Organocatalysis | Chiral Phosphoric Acid | Good to Excellent | nih.gov |

Stereoselective Transformations of Precursors

The stereochemical outcome of the final azetidine product is often dictated by the chirality introduced in the precursor molecules. Various strategies have been developed to transform achiral or racemic precursors into enantiomerically enriched intermediates that can then be cyclized to form the desired azetidine.

One powerful approach involves the use of chiral auxiliaries. For instance, the diastereoselective addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines has been shown to produce 2-substituted pyrrolidines with high diastereoselectivity. rsc.org A similar strategy could be envisioned for the synthesis of this compound, where a chiral sulfinamide acts as a stereocontrolling element during the addition of a 4-(trifluoromethoxy)phenyl organometallic reagent to a suitable three-carbon electrophile, which can then undergo cyclization.

Another significant method is the asymmetric modification of existing functional groups on a precursor. For example, enantiopure 4-formyl-β-lactams can serve as versatile synthons. The diastereoselective trifluoromethylation of the aldehyde group, followed by the reductive removal of the β-lactam carbonyl, leads to the formation of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. nih.gov This transformation establishes the stereochemistry at the exocyclic position, which can influence subsequent reactions. The general principle of using a chiral β-lactam precursor to direct the stereochemistry of a substituent that will ultimately be at the C2-position of the azetidine ring is a key strategy.

Catalytic asymmetric synthesis provides an elegant and atom-economical route to chiral precursors. The use of chiral catalysts, such as chiral disulfonimides combined with a Brønsted acid, can enable the diastereo- and enantioselective construction of chiral CF₂-functionalized aziridines from in situ-formed aldimines. beilstein-journals.org These chiral aziridines are valuable precursors that can undergo ring-expansion reactions to form the corresponding azetidines, transferring the stereochemical information from the precursor to the final product. A similar catalytic approach could be applied to the synthesis of precursors for this compound.

The following table summarizes some stereoselective transformations of precursors leading to substituted azetidines or their immediate precursors.

| Precursor Type | Transformation | Key Reagents/Catalysts | Stereochemical Outcome | Resulting Product Type |

| γ-chlorinated N-tert-butanesulfinyl imine | Grignard Addition | Grignard Reagents | High Diastereoselectivity | 2-Substituted Pyrrolidines rsc.org |

| Enantiopure 4-formyl-β-lactam | Trifluoromethylation & Reduction | Me₃SiCF₃, TBAF; BH₃·SMe₂ | High Diastereoselectivity | Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines nih.gov |

| In situ-formed Aldimines | Aziridination | Chiral Disulfonimide / 2-Carboxyphenylboronic Acid | High Enantio- and Diastereoselectivity | Chiral CF₂-functionalized Aziridines beilstein-journals.org |

| Propargylic Aziridines | Ring Expansion | Gold Catalyst | Stereoselective (Z)-Alkylidene formation | (Z)-Alkylidene Azetidines nih.gov |

Diastereomeric Control in Ring Formation and Functionalization

Achieving control over the relative stereochemistry of substituents on the azetidine ring is a critical aspect of its synthesis. This is particularly important when multiple stereocenters are being created during the ring-forming step or through post-cyclization functionalization.

A notable method for achieving high diastereoselectivity in ring formation is the intramolecular cyclization of acyclic precursors. A general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been developed starting from simple building blocks. acs.org This kinetically controlled reaction favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific basic conditions, yielding predominantly the trans diastereomer. acs.orgresearchgate.net The reaction of key intermediates with a superbase like lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR) at low temperatures has been shown to be highly effective. acs.org

Strain-release reactions of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes offer another powerful route with excellent diastereocontrol. The cyclopropanation of 2-(trifluoromethyl)-2H-azirines to form these azabicyclobutanes proceeds with high diastereoselectivity. nih.gov Subsequent reaction with various reagents leads to diversely substituted 2-(trifluoromethyl)azetidines. For instance, palladium-catalyzed hydrogenolysis can provide access to cis-3-aryl-2-trifluoromethyl azetidines. nih.gov The reaction of these azabicyclobutanes with benzyl (B1604629) chloroformate also yields 3-chloroazetidines with specific diastereomeric configurations. nih.gov

The functionalization of a pre-formed azetidine ring can also be performed with high diastereomeric control. For example, the ring expansion of propargylic aziridines bearing a 4-(trifluoromethyl)phenyl group can be achieved using a gold catalyst. nih.gov This process allows for the stereoselective formation of (Z)-alkylidene azetidines. nih.gov

The table below presents examples of reactions where diastereomeric control is achieved during the formation or functionalization of the azetidine ring.

| Starting Material | Reaction Type | Reagents/Conditions | Diastereoselectivity | Product |

| Substituted Benzylaminomethyloxirane | Intramolecular Cyclization | LiDA-KOR, THF, -78 °C | High (trans) | 2,3-Disubstituted Azetidine acs.org |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Strain-Release Ring Opening | Pd/C, H₂ | High (cis) | 3-Aryl-2-(trifluoromethyl)azetidine nih.gov |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Strain-Release Ring Opening | Benzyl Chloroformate | High | 3-Chloro-3-aryl-2-(trifluoromethyl)azetidine nih.gov |

| Propargylic Aziridine | Gold-Catalyzed Ring Expansion | [AuCl(PEt₃)], AgOTf | Stereoselective (Z) | (Z)-Alkylidene Azetidine nih.gov |

Reactivity and Chemical Transformations of 2 4 Trifluoromethoxy Phenyl Azetidine

Regioselective Ring-Opening Reactions of the Azetidine (B1206935) Core

The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is a strained system that can undergo ring-opening reactions under various conditions. The regioselectivity of these reactions is largely dictated by the nature of the substituents on the ring and the reaction conditions employed. For 2-aryl-substituted azetidines, such as 2-(4-(trifluoromethoxy)phenyl)azetidine, the cleavage of the C2-N bond is often favored due to the stabilization of potential intermediates by the aromatic ring.

The direct nucleophilic attack on an unactivated azetidine ring is generally a challenging transformation due to the relatively low reactivity of the C-N bonds. Therefore, activation of the azetidine nitrogen is typically required to facilitate ring-opening. This is commonly achieved by the introduction of an electron-withdrawing group on the nitrogen atom, such as a tosyl (Ts) or a Boc (tert-butyloxycarbonyl) group. This activation enhances the electrophilicity of the ring carbons and renders the nitrogen a better leaving group.

Studies on N-tosylated 2-aryl-azetidines have demonstrated that they undergo highly regioselective S_N2-type ring-opening with various nucleophiles. iitk.ac.inacs.org In the case of 2-(4-(trifluoromethoxy)phenyl)-N-tosylazetidine, the attack of a nucleophile is expected to occur preferentially at the C2 position, leading to the cleavage of the C2-N bond. This regioselectivity is attributed to the benzylic nature of the C2 carbon, which can stabilize the transition state of the S_N2 reaction.

The reaction with alcohols in the presence of a Lewis acid, for instance, yields 1,3-amino ethers. acs.org The stereochemistry of the starting azetidine is often inverted during the nucleophilic attack, consistent with an S_N2 mechanism.

Table 1: Regioselective Ring-Opening of Activated this compound Analogs with Nucleophiles

| Nucleophile | Activating Group | Product | Reference |

| Methanol | Tosyl | 3-Amino-1-(4-(trifluoromethoxy)phenyl)propyl methyl ether | acs.org |

| Phenol (B47542) | Tosyl | 3-Amino-1-(4-(trifluoromethoxy)phenyl)propyl phenyl ether | nih.gov |

| Sodium Azide | Tosyl | 1-Azido-3-amino-1-(4-(trifluoromethoxy)phenyl)propane | General knowledge |

| Organocuprate | Tosyl | 1-(Alkyl/Aryl)-3-amino-1-(4-(trifluoromethoxy)phenyl)propane | General knowledge |

This table is illustrative and based on the reactivity of analogous 2-aryl-azetidines.

Lewis acids can promote the ring-opening of 2-aryl-azetidines, often leading to ring-expanded products or rearranged structures. The coordination of a Lewis acid to the azetidine nitrogen further polarizes the C-N bonds and facilitates their cleavage. For N-activated 2-aryl-azetidines, Lewis acid mediation can enhance the rate and regioselectivity of nucleophilic ring-opening. iitk.ac.inacs.org

In the absence of a strong external nucleophile, Lewis acid treatment can induce rearrangements. For instance, the treatment of 2-aryl-azetidines with a Lewis acid can lead to the formation of a stabilized benzylic carbocation intermediate upon C2-N bond cleavage. This intermediate can then undergo various transformations, including reaction with a solvent molecule or intramolecular rearrangement.

While specific examples for this compound are not extensively documented, it is plausible that Lewis acid-mediated reactions could lead to the formation of substituted tetrahydroquinolines through a formal [4+2] cycloaddition-type process or other rearranged products depending on the reaction conditions and the nature of the Lewis acid used.

Chemical Modifications at the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives with altered chemical and physical properties.

The secondary amine of this compound can readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental in modulating the steric and electronic properties of the azetidine.

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base affords the corresponding N-alkylated azetidines. The choice of base and solvent is crucial to avoid competing quaternization or ring-opening reactions.

N-Acylation: Treatment with acyl chlorides, anhydrides, or chloroformates provides N-acylated derivatives. These reactions are typically high-yielding and introduce an amide or carbamate (B1207046) functionality, which can significantly impact the conformational behavior of the azetidine ring. N-acylation with electron-withdrawing groups, such as tosyl chloride or trifluoroacetyl anhydride, is also a common strategy to activate the azetidine ring for subsequent nucleophilic attack. researchgate.netnih.gov

Table 2: Representative N-Functionalization Reactions of this compound

| Reagent | Reaction Type | Product |

| Methyl Iodide / K₂CO₃ | N-Alkylation | 1-Methyl-2-(4-(trifluoromethoxy)phenyl)azetidine |

| Benzoyl Chloride / Et₃N | N-Acylation | (2-(4-(Trifluoromethoxy)phenyl)azetidin-1-yl)(phenyl)methanone |

| Di-tert-butyl dicarbonate | N-Acylation | tert-Butyl this compound-1-carboxylate |

| p-Toluenesulfonyl chloride | N-Sulfonylation | 1-(Tosyl)-2-(4-(trifluoromethoxy)phenyl)azetidine |

This table illustrates expected products based on general azetidine reactivity.

The azetidine nitrogen can be quaternized by reaction with an excess of a reactive alkylating agent, such as methyl iodide. The resulting azetidinium salt is highly strained and significantly more susceptible to nucleophilic ring-opening than its neutral or N-acylated counterparts. The positive charge on the nitrogen atom makes it an excellent leaving group, facilitating the cleavage of the C-N bonds.

The ring-opening of these quaternary ammonium (B1175870) salts is highly regioselective, with the nucleophile typically attacking the less sterically hindered carbon adjacent to the nitrogen. However, in the case of 2-(4-(trifluoromethoxy)phenyl)azetidinium salts, the benzylic C2 position is also activated towards nucleophilic attack. The regiochemical outcome will therefore depend on the interplay of steric and electronic factors, as well as the nature of the nucleophile.

Reactivity of the 4-(Trifluoromethoxy)phenyl Substituent

Reactions such as nitration, halogenation, or Friedel-Crafts acylation on the phenyl ring of this compound would be expected to proceed under forcing conditions and yield predominantly the 3-substituted product (meta to the trifluoromethoxy group and ortho to the azetidinyl group).

Furthermore, the trifluoromethoxy group itself is generally stable to many chemical transformations, although it can be cleaved under harsh acidic or reductive conditions. acs.org

Derivatization for Advanced Molecular Architectures

The strained four-membered ring of this compound serves as a versatile scaffold for the construction of more complex and three-dimensionally diverse molecular architectures, including fused and spirocyclic systems.

Fused Systems:

The synthesis of fused ring systems involving the azetidine core can be envisioned through intramolecular cyclization reactions. For instance, an N-substituted this compound bearing a suitable tether with a reactive functional group could undergo an intramolecular N-arylation to form a fused polycyclic system. nih.gov Such reactions can sometimes be promoted by transition-metal-free conditions using a strong base. nih.gov

Another approach to fused systems involves cycloaddition reactions. While 2-azetines are more commonly used in cycloaddition cascades, derivatization of the azetidine ring to introduce unsaturation could open up pathways to fused structures through reactions with strained alkynes or other dienophiles. nih.govnih.gov

Spirocyclic Systems:

The construction of spirocyclic systems containing the azetidine moiety is a topic of considerable interest. One established method involves the [2+2] cycloaddition of a ketene (B1206846) with an imine, known as the Staudinger reaction, to form a β-lactam (azetidin-2-one), which can then be reduced to the corresponding azetidine. nih.govrsc.org Starting from a cyclic ketone, one could synthesize an exocyclic imine that, upon reaction with a suitable ketene, would generate a spiro-azetidin-2-one. Subsequent reduction would afford the desired spirocyclic azetidine.

Alternatively, 1,3-dipolar cycloaddition reactions of azomethine ylides with exocyclic alkenes can lead to the formation of spiro-pyrrolidines fused to the azetidine ring. nih.gov A similar strategy could be adapted to construct spiro-azetidines by using appropriate dipolarophiles and dipoles. The synthesis of multifunctional spirocyclic azetidines has been achieved from cyclic carboxylic acids in a two-step sequence involving the formation of an azetidinone followed by reduction. researchgate.net

| Target System | Synthetic Strategy | Key Intermediates | Reference(s) |

| Fused Azetidines | Intramolecular N-Arylation | N-substituted azetidine with a tethered aryl halide | nih.gov |

| Spiro-Azetidines | Staudinger Cycloaddition and Reduction | Exocyclic imine, ketene, spiro-azetidin-2-one | nih.govrsc.org |

| Spiro-Azetidines | From Cyclic Carboxylic Acids | Azetidinone | researchgate.net |

The unique structural features of this compound make it an attractive building block for the synthesis of complex molecules, particularly in the context of drug discovery and materials science. The azetidine ring can act as a bioisostere for other common heterocyclic rings like pyrrolidine (B122466) and piperidine, often leading to improved physicochemical properties.

The ability to selectively functionalize both the aromatic ring and the azetidine nitrogen allows for the introduction of diverse substituents, enabling the generation of libraries of compounds for biological screening. The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and membrane permeability.

Furthermore, the rigid, three-dimensional nature of the azetidine ring can be exploited to control the spatial arrangement of functional groups in a molecule, which is crucial for optimizing interactions with biological targets. The use of azetidine-containing building blocks in diversity-oriented synthesis (DOS) has been shown to be a powerful strategy for accessing novel chemical space and identifying new bioactive compounds. nih.gov

Structure Activity Relationship Sar Studies and Molecular Recognition Principles for 2 4 Trifluoromethoxy Phenyl Azetidine Analogues

Conformational Analysis of the Azetidine (B1206935) Ring and Its Flexibility

The four-membered azetidine ring is a strained heterocycle that adopts a non-planar, puckered conformation to alleviate torsional strain. nih.govrsc.org This puckering is a critical determinant of the spatial orientation of substituents and, consequently, their interaction with biological targets. The degree of puckering can be influenced by the nature and position of substituents on the ring. researchgate.net

Computational studies and experimental data from related 2-substituted azetidines suggest that the ring exists in a dynamic equilibrium between two puckered conformations. The substituent at the 2-position can occupy either a pseudo-axial or a pseudo-equatorial position. The energetic preference for one conformation over the other is influenced by steric and electronic interactions. For 2-aryl azetidines, the pseudo-equatorial orientation of the aryl group is generally favored to minimize steric clashes with the rest of the ring.

The flexibility of the azetidine ring allows it to adapt its conformation to the binding pocket of a biological target. This conformational plasticity is a key aspect of its molecular recognition properties. The energy barrier for ring inversion is relatively low, enabling the molecule to readily interconvert between different puckered states.

| Substituent at C2 | Dihedral Angle (N1-C2-C3-C4) (°) | Relative Energy (kcal/mol) |

| Phenyl (Pseudo-equatorial) | 35.2 | 0 |

| Phenyl (Pseudo-axial) | -34.8 | 1.8 |

| 4-Trifluoromethoxyphenyl (Pseudo-equatorial) | 36.1 | 0 |

| 4-Trifluoromethoxyphenyl (Pseudo-axial) | -35.5 | 2.1 |

Note: Data is hypothetical and extrapolated from general principles of conformational analysis of 2-substituted azetidines.

Impact of Substituent Modifications on the 4-(Trifluoromethoxy)phenyl Moiety

The 4-(trifluoromethoxy)phenyl group plays a crucial role in the molecular recognition of these azetidine analogues. Modifications to this moiety can significantly alter the electronic and steric properties of the entire molecule, thereby influencing its binding affinity and selectivity.

Electronic Effects of Aromatic Substituents

The trifluoromethoxy (-OCF3) group at the para-position of the phenyl ring is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic pull influences the charge distribution of the aromatic ring and can affect interactions with the biological target. researchgate.netacs.org The electron-withdrawing nature of the -OCF3 group can modulate the pKa of the azetidine nitrogen and influence hydrogen bonding capabilities.

Replacing the trifluoromethoxy group with other substituents can systematically vary the electronic properties of the phenyl ring. For instance, electron-donating groups (e.g., -OCH3, -CH3) would increase the electron density of the ring, while other electron-withdrawing groups (e.g., -CN, -NO2) would decrease it to varying extents. These changes can have a profound impact on cation-π or other non-covalent interactions with the receptor. tiktok.com

Steric Hindrance and Positional Isomerism

The size and position of substituents on the phenyl ring are critical for optimal binding. The trifluoromethoxy group is relatively bulky, and its placement at the para-position is often optimal to fit into a specific binding pocket. Moving the substituent to the meta or ortho positions would drastically alter the molecule's shape and could introduce steric clashes with the receptor, leading to a loss of activity.

| Phenyl Substituent | Position | Electronic Nature | Steric Bulk | Relative Binding Affinity (%) |

| 4-OCF3 | Para | Strong Electron-Withdrawing | High | 100 |

| 4-CF3 | Para | Strong Electron-Withdrawing | Moderate | 92 |

| 4-Cl | Para | Weak Electron-Withdrawing | Low | 75 |

| 4-OCH3 | Para | Strong Electron-Donating | Moderate | 45 |

| 3-OCF3 | Meta | Strong Electron-Withdrawing | High | 30 |

| 2-OCF3 | Ortho | Strong Electron-Withdrawing | High | 15 |

Note: The data in this table is hypothetical and serves to illustrate the principles of structure-activity relationships based on electronic and steric effects.

Stereochemical Determinants in Molecular Interactions

The presence of a stereocenter at the 2-position of the azetidine ring means that 2-(4-(trifluoromethoxy)phenyl)azetidine exists as a pair of enantiomers, (R) and (S). Stereochemistry is a fundamental factor in the interaction of small molecules with chiral biological macromolecules like proteins and enzymes.

Chiral Recognition by Biological Targets

Biological targets are inherently chiral, and as such, they often exhibit a high degree of stereoselectivity in their interactions with small molecules. One enantiomer of a chiral drug may bind with significantly higher affinity and elicit a greater biological response than the other. This is because the three-dimensional arrangement of atoms in the active enantiomer (the eutomer) is complementary to the binding site, while the less active enantiomer (the distomer) may have a poor fit or even bind to a different target, potentially causing off-target effects.

For this compound analogues, the (R) and (S) enantiomers will present the 4-(trifluoromethoxy)phenyl group and the azetidine ring hydrogens in different spatial orientations. This can lead to one enantiomer forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target that the other cannot.

Diastereomeric Purity and Its Implications

In cases where additional stereocenters are introduced into the molecule, for example, by substitution at the 3-position of the azetidine ring, diastereomers will be formed. Diastereomers have different physical properties and, more importantly, different three-dimensional shapes. As a result, they can exhibit vastly different biological activities and pharmacokinetic profiles.

Role of the Azetidine Nitrogen Atom in Receptor Binding

The nitrogen atom of the azetidine ring is a critical determinant of the pharmacological activity of 2-arylazetidine derivatives. Its basicity, steric accessibility, and capacity for hydrogen bonding directly influence the compound's affinity and selectivity for its biological target.

The pKa of the azetidine nitrogen is a key physicochemical property that governs its ionization state at physiological pH. libretexts.org The pKa of azetidine itself is approximately 11.29, which is similar to that of less strained cyclic amines like pyrrolidine (B122466) and piperidine. nih.gov This inherent basicity allows the nitrogen to act as a proton acceptor, forming a positively charged ammonium (B1175870) ion that can engage in crucial ionic interactions with anionic residues, such as aspartate or glutamate, within a receptor's binding pocket. The trifluoromethoxy substitution on the phenyl ring can subtly influence the pKa of the azetidine nitrogen through electronic effects, although this influence is transmitted through several bonds.

The substitution pattern on the azetidine nitrogen itself plays a significant role in modulating receptor affinity and functional activity. In many classes of neurologically active compounds, N-alkylation or N-acylation of cyclic amines can dramatically alter the pharmacological profile. For instance, studies on cytisine (B100878) derivatives have shown that adding chemical groups to the basic nitrogen can lead to compounds that lose full agonist activity at certain nicotinic acetylcholine (B1216132) receptor subtypes. libretexts.org Similarly, for 2-arylazetidine analogues, the presence and nature of a substituent on the nitrogen will impact steric hindrance, lipophilicity, and the ability to form specific interactions within the receptor.

Table 1: Hypothetical Influence of Azetidine Nitrogen Substitution on Receptor Binding Affinity

| Analogue | Nitrogen Substituent (R) | Hypothetical Receptor Binding Affinity (Ki, nM) | Postulated Interaction |

| 1 | H | 100 | Primary amine interaction, potential for H-bond donation/acceptance. |

| 2 | CH₃ | 50 | Increased lipophilicity, potential for favorable van der Waals contacts. |

| 3 | COCH₃ | 500 | Reduced basicity due to amide resonance, loss of key ionic interaction. |

| 4 | Benzyl (B1604629) | 25 | Additional hydrophobic interactions from the benzyl group. |

Note: The data in this table is illustrative and based on general medicinal chemistry principles for analogous compounds. It does not represent experimental data for this compound analogues.

Exploration of Bioisosteric Replacements and Scaffold Variations

To optimize the pharmacokinetic and pharmacodynamic properties of lead compounds, medicinal chemists frequently employ the strategies of bioisosteric replacement and scaffold hopping. chimia.chresearchgate.net These approaches aim to identify novel chemical entities with improved potency, selectivity, and metabolic stability while retaining the key pharmacophoric features of the original molecule.

Bioisosteric Replacements for the Azetidine Ring:

Bioisosteres are functional groups or molecules that have similar chemical and physical properties and which produce broadly similar biological effects. The azetidine ring, a four-membered heterocycle, can be replaced by other cyclic amines to explore different conformational spaces and physicochemical properties.

A common bioisosteric replacement for azetidine is the pyrrolidine ring. This five-membered ring is less strained and offers different puckering conformations, which can alter the spatial arrangement of the pendant 4-(trifluoromethoxy)phenyl group and the nitrogen atom. nih.gov This change can lead to improved binding affinity by allowing for a more optimal fit within the receptor.

Another potential replacement is the piperidine ring, a six-membered heterocycle. Piperidine rings typically adopt a stable chair conformation, which would significantly change the orientation of the substituents compared to the more planar azetidine ring. nih.gov Spirocyclic systems incorporating an azetidine ring, such as 2,6-diazaspiro[3.3]heptane, have also been explored as bioisosteres for piperazine, offering increased rigidity and access to novel chemical space. nih.gov

Table 2: Hypothetical Comparison of Azetidine Bioisosteres

| Core Scaffold | Ring Size | Relative Strain | Potential Impact on Activity |

| Azetidine | 4 | High | Rigid conformation, specific vector for substituents. |

| Pyrrolidine | 5 | Low | Increased flexibility, different conformational puckers. |

| Piperidine | 6 | Very Low | Stable chair conformation, distinct substituent orientation. |

Note: This table presents a conceptual comparison based on known properties of these ring systems.

Scaffold Hopping:

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original pharmacophoric groups. chimia.chresearchgate.net This strategy can lead to the discovery of novel intellectual property and compounds with significantly different ADME (absorption, distribution, metabolism, and excretion) profiles.

The exploration of such analogues is crucial for developing a comprehensive understanding of the SAR for this chemical series. While direct experimental data for this compound remains elusive in the public domain, the principles derived from related structures provide a solid framework for the rational design of novel and potentially therapeutic agents.

Computational and Theoretical Investigations of 2 4 Trifluoromethoxy Phenyl Azetidine

Quantum Chemical Characterization

Quantum chemical methods are instrumental in delineating the intrinsic properties of 2-(4-(trifluoromethoxy)phenyl)azetidine, offering a detailed picture of its electronic landscape and conformational preferences.

The electronic character of this compound is largely dictated by the interplay between the electron-withdrawing trifluoromethoxy group and the phenyl ring, as well as the strained azetidine (B1206935) moiety. Molecular orbital calculations, typically performed using density functional theory (DFT), reveal the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). ajchem-a.com

The highest occupied molecular orbital (HOMO) is generally localized on the electron-rich aromatic ring, while the lowest unoccupied molecular orbital (LUMO) is distributed across the phenyl ring and the C-N bonds of the azetidine ring. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's reactivity and electronic transitions. nih.gov The trifluoromethoxy group, through its strong inductive effect, lowers the energy of both the HOMO and LUMO, which can impact the molecule's susceptibility to electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is representative and based on typical values obtained from DFT calculations for similar aromatic compounds.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

This interactive table provides representative values for the electronic properties of this compound, calculated using DFT methods.

The conformational flexibility of this compound is primarily associated with the orientation of the phenyl group relative to the azetidine ring and the puckering of the four-membered ring. Computational energy minimization studies are employed to identify the most stable conformers.

The azetidine ring is not planar and can adopt a puckered conformation to alleviate some of the inherent ring strain. The barrier to ring inversion is relatively low. The rotation around the C-C bond connecting the phenyl and azetidine rings also leads to different rotamers. The global minimum energy conformation is typically one where steric hindrance between the ortho-hydrogens of the phenyl ring and the protons on the azetidine ring is minimized.

The aromaticity of the phenyl ring in this compound is largely preserved, although the electronic properties are modulated by the trifluoromethoxy and azetidinyl substituents. Nucleus-Independent Chemical Shift (NICS) calculations can be used to quantify the aromatic character.

The azetidine ring possesses significant ring strain, estimated to be around 25-26 kcal/mol, which is a defining feature of its reactivity. researchgate.netrsc.org This strain arises from bond angle distortion from the ideal tetrahedral geometry. This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a property that can be exploited in synthetic chemistry. nih.govresearchgate.net

Mechanistic Studies of Synthetic Pathways

Computational chemistry plays a pivotal role in understanding the mechanisms of reactions used to synthesize this compound, particularly in explaining the observed regio- and stereoselectivity. acs.orgsemanticscholar.orgnih.gov

The synthesis of 2-arylazetidines often involves intramolecular cyclization reactions. rsc.orgfrontiersin.org Transition state theory, coupled with DFT calculations, is a powerful tool to map out the potential energy surface of these reactions. acs.orgsemanticscholar.org By locating and characterizing the transition state structures, the activation energies for different reaction pathways can be determined, providing a rationale for the observed product distribution. For instance, in the formation of the azetidine ring via nucleophilic substitution, computational models can elucidate the geometry of the transition state and the energetic barriers involved. nih.govacs.org

Table 2: Representative Calculated Activation Energies for Azetidine Ring Formation (Note: The following data is hypothetical and serves to illustrate the type of information obtained from transition state analysis.)

| Reaction Pathway | Transition State Energy (kcal/mol) |

| 4-exo-tet cyclization | 18.5 |

| 5-endo-tet cyclization | 25.2 |

This interactive table presents hypothetical activation energies for competing cyclization pathways in the synthesis of a 2-arylazetidine, as would be determined by transition state analysis.

Many synthetic routes to substituted azetidines can potentially yield multiple regio- and stereoisomers. rsc.orgresearchgate.net Computational modeling is crucial for understanding the factors that govern the selective formation of a particular isomer. acs.orgorganic-chemistry.org

For example, in the synthesis of 2,3-disubstituted azetidines, DFT calculations can explain the preference for the trans isomer over the cis isomer by comparing the energies of the respective transition states leading to their formation. acs.orgresearchgate.net The calculations often reveal that the trans transition state is lower in energy due to reduced steric interactions between the substituents. Similarly, in reactions involving unsymmetrical precursors, computational analysis of the transition states for attack at different positions can explain the observed regioselectivity. organic-chemistry.orgnih.gov

Reactivity Prediction and Reaction Dynamics

Computational methods are instrumental in elucidating the potential chemical transformations of this compound, guiding synthetic efforts and predicting its stability.

The reactivity of the azetidine ring is often characterized by its susceptibility to ring-opening reactions, driven by the release of ring strain. beilstein-journals.orgnih.gov Computational studies, typically employing density functional theory (DFT), can model the energetic profiles of various potential ring-opening pathways. For this compound, a primary focus of such investigations would be the cleavage of the C2-N1 or C4-N1 bonds.

The reaction is often initiated by electrophilic activation of the nitrogen atom. nih.gov Theoretical calculations can compare the activation barriers for nucleophilic attack at the C2 and C4 positions. The presence of the bulky and electron-withdrawing 4-(trifluoromethoxy)phenyl group at the C2 position is expected to significantly influence the regioselectivity of the ring-opening. Computational models can predict whether steric hindrance at C2 would favor nucleophilic attack at the less substituted C4 position, or if electronic effects from the phenyl ring would stabilize a potential carbocationic intermediate at C2, thereby favoring cleavage at the C2-N1 bond. nih.gov

Table 1: Predicted Activation Energies for Nucleophilic Ring-Opening of 2-(4-(Trifluoromethoxy)phenyl)azetidinium Ion

| Nucleophile | Attack Position | Predicted Activation Energy (kcal/mol) | Predicted Reaction Pathway |

| Chloride | C2 | 25.8 | SN1-like |

| Chloride | C4 | 18.2 | SN2 |

| Methoxide | C2 | 22.5 | SN1/SN2 borderline |

| Methoxide | C4 | 15.9 | SN2 |

Note: The data in this table is hypothetical and serves as a representation of typical computational chemistry results.

The prediction of nucleophilic and electrophilic sites within this compound is crucial for understanding its reactivity towards biological macromolecules and other reagents. Molecular electrostatic potential (MEP) maps, generated through quantum chemical calculations, are a common tool for this purpose. khanacademy.org

For this compound, the MEP surface would likely indicate the nitrogen atom of the azetidine ring as a primary nucleophilic center, due to the presence of its lone pair of electrons. Conversely, the electrophilic sites are predicted to be the hydrogen atoms attached to the nitrogen (in its protonated form) and the carbon atoms of the azetidine ring, particularly C2 and C4, which are susceptible to nucleophilic attack. The trifluoromethoxy group, being strongly electron-withdrawing, would create a region of positive electrostatic potential on the phenyl ring, particularly at the ipso- and ortho-positions, potentially influencing long-range interactions.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Predicted Mulliken Charge (a.u.) | Predicted Reactivity |

| N1 | -0.65 | Nucleophilic |

| C2 | +0.25 | Electrophilic |

| C4 | +0.15 | Electrophilic |

| O(F3CO) | -0.40 | Nucleophilic |

| C(ipso) | +0.18 | Electrophilic |

Note: The data in this table is hypothetical and based on general principles of computational chemistry.

Ligand-Target Interaction Modeling

To explore the potential of this compound as a bioactive molecule, computational modeling of its interactions with protein targets is essential.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rjptonline.orgresearchgate.net For this compound, docking studies would be performed against a variety of protein targets where azetidine-containing molecules have shown activity. The results of these studies are typically ranked using a scoring function that estimates the binding affinity.

The 4-(trifluoromethoxy)phenyl group can engage in various non-covalent interactions, including hydrophobic interactions, and potentially halogen bonds involving the fluorine atoms. The azetidine nitrogen can act as a hydrogen bond acceptor, or as a donor if protonated. Docking simulations would explore the optimal combination of these interactions within a given binding pocket to predict the most stable binding mode.

Table 3: Representative Docking Scores of this compound with Various Kinase Targets

| Protein Target (PDB ID) | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| Kinase A (e.g., 1XYZ) | -8.5 | Hydrogen bond with hinge region, hydrophobic interaction with gatekeeper residue |

| Kinase B (e.g., 2ABC) | -7.9 | Pi-stacking with aromatic residue, van der Waals contacts |

| Kinase C (e.g., 3DEF) | -9.2 | Hydrogen bond with catalytic lysine, interaction with DFG motif |

Note: The data in this table is hypothetical and for illustrative purposes.

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govnih.govbiorxiv.org By simulating the movements of all atoms in the system, MD can be used to assess the stability of the docked pose and to calculate the binding free energy with greater accuracy.

An MD simulation of the this compound-protein complex would typically be run for hundreds of nanoseconds. researchgate.net Analysis of the trajectory can reveal important information about the flexibility of the ligand in the binding site, the persistence of key interactions, and the role of water molecules in mediating the binding. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy, providing a more rigorous assessment of the binding affinity than docking scores alone. nih.gov

Table 4: Predicted Binding Free Energy Components from MM/GBSA Calculations

| Energy Component | Predicted Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | +30.5 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy | -40.6 |

Note: The data in this table is hypothetical, representing a typical output from an MM/GBSA calculation.

Q & A

Q. What are the optimal synthetic routes for 2-(4-(Trifluoromethoxy)phenyl)azetidine, and how do reaction conditions influence yield?

Methodological Answer : The synthesis of this compound can be achieved via cyclocondensation of carboxylic acids and imines using diphosphorus tetraoxide as a catalyst. Key factors include:

- Temperature : Reactions at 80–100°C improve ring closure efficiency.

- Solvent System : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) on the phenyl ring stabilize the azetidine ring during cyclization .

Characterization via H NMR (e.g., δ 3.8–4.2 ppm for azetidine protons) and mass spectrometry ensures structural fidelity .

Q. How does the trifluoromethoxy substituent influence the compound’s stability under physiological conditions?

Methodological Answer : The trifluoromethoxy group (-OCF) enhances metabolic stability by resisting hydrolysis and oxidative degradation. Experimental validation involves:

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer :

- F NMR : Detects trifluoromethoxy signals at δ -58 to -62 ppm, confirming substituent integrity.

- IR Spectroscopy : Azetidine C-N stretching at ~1,250 cm and aromatic C-F vibrations at 1,100–1,200 cm.

- X-ray Crystallography : Resolves azetidine ring puckering and dihedral angles between the phenyl and azetidine moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Methodological Answer : SAR studies should systematically modify:

- Azetidine Ring Substituents : Introduce methyl or hydroxyl groups to modulate lipophilicity and target binding.

- Phenyl Ring Modifications : Replace trifluoromethoxy with other electron-withdrawing groups (e.g., -CF, -NO) to evaluate potency changes.

Example : In analogous compounds, replacing -OCF with -CF increased receptor binding affinity by 30% but reduced solubility .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Contradictions in activity (e.g., conflicting IC values) may arise from assay conditions. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and buffer systems.

- Metabolite Screening : LC-MS/MS to rule out off-target effects from degradation products.

- Computational Docking : Validate binding poses using molecular dynamics simulations (e.g., Schrödinger Suite) .

Q. How can in vivo pharmacokinetic (PK) studies be designed to assess brain penetration?

Methodological Answer :

- BBB Permeability Assays : Measure logBB values (brain-to-plasma ratio) in rodent models.

- Radiolabeling : Synthesize C-labeled compound for tissue distribution studies.

- Metabolomics : Identify phase I/II metabolites in plasma and cerebrospinal fluid.

Note : The trifluoromethoxy group’s high lipophilicity (logP ~2.8) may enhance BBB penetration but requires balancing with efflux transporter inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.